molecular formula C14H11NO3S B6377010 2-Cyano-4-(3-methylsulfonylphenyl)phenol CAS No. 1262001-08-0

2-Cyano-4-(3-methylsulfonylphenyl)phenol

Cat. No.: B6377010
CAS No.: 1262001-08-0
M. Wt: 273.31 g/mol
InChI Key: WHBDRKOOHYOGOG-UHFFFAOYSA-N
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Description

2-Cyano-4-(3-methylsulfonylphenyl)phenol is a synthetic phenolic compound characterized by a cyano (-CN) group at the 2-position and a methylsulfonylphenyl (-SO₂CH₃C₆H₄) substituent at the 4-position of the phenol ring. The methylsulfonyl group may enhance solubility or binding affinity compared to simpler phenolic analogs, while the cyano group could influence electronic properties and reactivity .

Properties

IUPAC Name

2-hydroxy-5-(3-methylsulfonylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-19(17,18)13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBDRKOOHYOGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684943
Record name 4-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-08-0
Record name 4-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(3-methylsulfonylphenyl)phenol typically involves the following steps:

    Formation of the Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction. This involves the reaction of the biphenyl intermediate with a cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through a sulfonation reaction. This involves the reaction of the biphenyl intermediate with a sulfonating agent, such as methylsulfonyl chloride, in the presence of a base.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction. This involves the reaction of the biphenyl intermediate with a hydroxylating agent, such as hydrogen peroxide, in the presence of a catalyst.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(3-methylsulfonylphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-4-(3-methylsulfonylphenyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3-methylsulfonylphenyl)phenol involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The methylsulfonyl group can undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties
2-Cyano-4-(3-methylsulfonylphenyl)phenol 2-CN, 4-(3-SO₂CH₃C₆H₄) C₁₄H₁₁NO₃S 289.31 (calculated) Hypothesized enhanced solubility due to sulfonyl group; potential enzyme inhibition .
2-Cyano-4-(3-cyano-2-fluorophenyl)phenol 2-CN, 4-(3-CN-2-FC₆H₃) C₁₄H₇FN₂O 238.22 Lower molar mass; fluorophenyl group may increase metabolic stability .
3e (from ) 2-CN, 3-(3-nitrophenyl) C₂₃H₂₃N₃O₆ 437.44 Solid (m.p. 109–111°C); nitro group enhances polarity and reactivity .
3h (from ) 2-CN, 3-(2-furanyl) C₂₁H₂₁N₃O₆ 411.41 Oil form; furanyl group may improve bioavailability .

Key Observations:

  • Substituent Effects : The methylsulfonyl group in the target compound likely confers higher polarity and solubility compared to nitrophenyl (3e) or furanyl (3h) substituents .
  • Bioactivity Potential: Cyano-containing phenols, such as 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol, exhibit structural parallels to amyloid-inhibiting polyphenols (e.g., curcumin, resveratrol) by enabling π-π stacking or hydrogen bonding with protein aggregates .
  • Synthetic Utility: Derivatives like 3e–3i () were synthesized via benzylic C–H functionalization, suggesting scalable routes for modifying the phenol core to optimize properties like melting point or Rf values .

Mechanistic and Functional Insights

A. Antiamyloid Activity

B. Metabolic Stability

The methylsulfonyl group could reduce hepatic metabolism compared to hydroxylated phenols (e.g., catechol), which are prone to glucuronidation . This may extend the compound’s half-life in vivo.

C. Antioxidant Capacity

Unlike natural polyphenols (e.g., resveratrol), the synthetic cyano and sulfonyl groups in this compound may diminish direct radical-scavenging activity but improve specificity for enzyme targets .

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